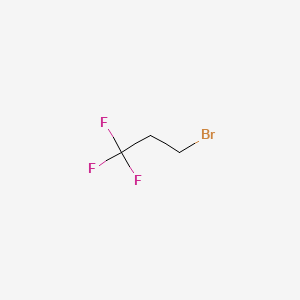

3-Bromo-1,1,1-trifluoropropane

説明

3-Bromo-1,1,1-trifluoropropane is a halogenated hydrocarbon with the molecular formula C3H4BrF3. It is a colorless liquid with a boiling point of approximately 63.5°C and a density of 1.662 g/mL at 25°C . This compound is used as an intermediate in various chemical syntheses and has applications in both industrial and research settings.

特性

IUPAC Name |

3-bromo-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrF3/c4-2-1-3(5,6)7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUGMJLWYLQPEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369364 | |

| Record name | 3-Bromo-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-32-2 | |

| Record name | 3-Bromo-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1,1,1-trifluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Catalytic Hydrobromination of 3,3,3-Trifluoropropene

The most industrially viable method involves the gas-phase reaction of 3,3,3-trifluoropropene (TFP) with anhydrous hydrogen bromide (HBr) over an activated carbon catalyst . This process, patented in multiple iterations (), achieves exceptional conversion rates (>90%) and selectivity (>95%) under optimized conditions.

Reaction Mechanism and Conditions

The reaction follows a radical mechanism facilitated by the high surface area and porosity of activated carbon, which stabilizes transition states and minimizes side reactions. Key parameters include:

- Temperature: 150–800°C (optimal range: 250–450°C)

- Contact Time: 0.1–200 seconds (preferred: 5–15 seconds)

- Molar Ratio (HBr:TFP): 0.1:1 to 2.0:1 (ideal: 1.0:1 to 1.5:1)

At 300°C and 10-second contact time, conversions reach 33% with 85% selectivity for 3-bromo-1,1,1-trifluoropropane. Increasing temperature to 420°C elevates conversion to 44% while maintaining 80% selectivity ().

Table 1: Catalytic Performance Under Varied Conditions ()

| TFP Flow (cc/min) | HBr Flow (cc/min) | Contact Time (s) | Temperature (°C) | Conversion (%) | Selectivity 3-BTFP (%) | Selectivity 2-BTFP (%) |

|---|---|---|---|---|---|---|

| 91 | 100 | 6 | 300 | 33 | 85 | 6 |

| 91 | 100 | 5 | 420 | 44 | 80 | 11 |

| 45 | 50 | 13 | 300 | 91 | 91 | 6 |

Note: 2-BTFP (2-bromo-1,1,1-trifluoropropane) forms as a minor isomer but is separable via distillation and recyclable.

Historical Synthesis Routes

Halogen Exchange with Antimony Trihalides

U.S. Pat. No. 2,787,646 describes reacting 1-bromo-3,3,3-trichloropropane with SbF₃/SbCl₅ at 80–150°C. However, yields plateau at 20–30% due to competing elimination reactions ().

Industrial Scale-Up and Process Optimization

Continuous Flow Reactors

Modern plants use tubular reactors with preheated HBr/TFP feeds (1.2:1 molar ratio) at 400°C and 10-second residence times. Activated carbon beds (mesh size: 4–8 mm) ensure consistent activity for >1,000 hours before regeneration ().

Byproduct Management

The 2-BTFP isomer (≤11% yield) is treated with KOH in ethanol at 60°C to regenerate TFP, achieving 98% overall yield after recycling (): $$ \text{CF₃CHBrCH₃} + \text{KOH} \rightarrow \text{CF₃CH=CH₂} + \text{KBr} + \text{H₂O} $$

化学反応の分析

3-Bromo-1,1,1-trifluoropropane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, it can potentially undergo such reactions under appropriate conditions.

Common Reagents and Conditions: Typical reagents for substitution reactions include nucleophiles like hydroxide ions, alkoxides, and amines. The conditions often involve solvents like ethanol or water and may require heating to facilitate the reaction.

Major Products: The products of these reactions depend on the nucleophile used.

科学的研究の応用

Chemical Synthesis

3-Bromo-1,1,1-trifluoropropane serves as an important intermediate in organic chemistry. Its applications include:

- Synthesis of Pharmaceuticals : The compound has been utilized in the development of anti-cancer drugs. For example, patents from Japan (JP 63156742 and JP 63156797) indicate its role in synthesizing compounds that demonstrate anti-tumor activity .

- Fluorinated Compounds : It is used as a reagent for synthesizing various fluorinated compounds, which are crucial in medicinal chemistry due to their unique properties that enhance biological activity .

- Phenylalkoxysilanes : The compound has been reported to be involved in the synthesis of phenylalkoxysilanes, which are valuable in materials science for creating silane-based coatings and adhesives .

Biological Research

Research involving this compound has provided insights into its biological effects:

- Toxicology Studies : Studies have examined the impact of halogenated hydrocarbons on biological systems. The compound's structure allows researchers to explore its interactions with biological molecules, providing data on toxicity and metabolic pathways .

- Spectroscopic Investigations : Spectroscopic techniques have been employed to study the behavior of this compound in various environments, revealing details about its stability and reactivity under different conditions .

Industrial Applications

In addition to its chemical and biological applications, this compound is also used in several industrial processes:

- Production of Fluorinated Polymers : The compound is integral in the manufacturing of fluorinated polymers, which are used for their chemical resistance and thermal stability in various applications such as coatings and sealants .

- Reagent in Organic Synthesis : It acts as a reagent in numerous organic reactions, facilitating the formation of complex molecules necessary for industrial chemistry .

Table 1: Yield Comparison in Synthesis

| Reaction Type | Yield (%) | Reference |

|---|---|---|

| Synthesis of Anti-Cancer Drugs | 35% | Japan Kokai Tokyo Koho JP 63156742 |

| Production of Phenylalkoxysilanes | 34% | U.S. Patent No. 2,644,845 |

| Reaction with Hydrogen Bromide | 35% | Henne et al., J. Amer. Chem. Soc. |

Table 2: Toxicological Studies Overview

| Study Focus | Findings | Reference |

|---|---|---|

| Biological Impact | Examined effects on cellular metabolism | PMC9403350 |

| Spectroscopic Behavior | Stability under varying conditions | PMC9403350 |

作用機序

The mechanism of action of 3-Bromo-1,1,1-trifluoropropane involves its reactivity as a halogenated hydrocarbon. The bromine atom can be readily substituted by nucleophiles, making it a versatile intermediate in organic synthesis. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound .

類似化合物との比較

3-Bromo-1,1,1-trifluoropropane can be compared with other halogenated hydrocarbons such as:

1-Bromo-3,3,3-trifluoropropane: Similar in structure but with different reactivity due to the position of the bromine atom.

3-Bromo-1,1,1-trifluoro-2-propanone: A related compound with a carbonyl group, leading to different chemical properties and applications.

3,3,3-Trifluoropropyl bromide: Another similar compound used in various synthetic applications.

The uniqueness of this compound lies in its specific combination of bromine and trifluoromethyl groups, which confer distinct reactivity and stability characteristics .

生物活性

3-Bromo-1,1,1-trifluoropropane (C3H4BrF3) is a halogenated organic compound notable for its unique molecular structure and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by:

- Molecular Formula : C3H4BrF3

- Molecular Weight : 202.97 g/mol

- Structure : The presence of bromine and trifluoromethyl groups enhances its reactivity and interaction with biological molecules.

The biological activity of this compound primarily involves its reactivity towards thiol groups in proteins and enzymes. This interaction can lead to:

- Covalent Bond Formation : The compound forms covalent bonds with thiol-containing biomolecules, altering their function.

- Enzyme Inhibition : By binding to active sites of enzymes, it can inhibit their activity, affecting metabolic pathways.

- Cellular Effects : The compound has been shown to influence cell proliferation and survival by modulating key signaling pathways.

Case Studies

Several studies have investigated the biological effects of this compound:

- Cancer Cell Proliferation :

- Enzyme Interaction :

Table 1: Summary of Biological Activities

Synthetic Applications

This compound is synthesized through the bromination of 3,3,3-trifluoropropene in the presence of hydrogen bromide. This process is efficient and applicable on a commercial scale due to high selectivity and yield .

Industrial and Research Applications

The compound is utilized in various domains:

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。